Pybg-bodipy

SNAP-tag labeling kinetics protein conjugation

PYBG-BODIPY is a BODIPY-based fluorescent dye engineered for SNAP-tag protein labeling. Its terminal alkyne enables post-labeling click chemistry functionalization. This high-purity (≥98%) green-fluorescent probe achieves complete SNAP-tag conjugation within 10 minutes, ideal for time-lapse imaging of dynamic mitochondrial processes and quantitative high-content screening.

Molecular Formula C38H39BF2N10O3
Molecular Weight 732.6 g/mol
Cat. No. B12424210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePybg-bodipy
Molecular FormulaC38H39BF2N10O3
Molecular Weight732.6 g/mol
Structural Identifiers
SMILES[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)OCCCN5C=C(N=N5)COCC6=CC=C(C=C6)COC7=NC(=NC8=C7NC=N8)N)C)C)(F)F
InChIInChI=1S/C38H39BF2N10O3/c1-23-16-25(3)50-34(23)32(35-24(2)17-26(4)51(35)39(50,40)41)29-10-12-31(13-11-29)53-15-5-14-49-18-30(47-48-49)21-52-19-27-6-8-28(9-7-27)20-54-37-33-36(44-22-43-33)45-38(42)46-37/h6-13,16-18,22H,5,14-15,19-21H2,1-4H3,(H3,42,43,44,45,46)
InChIKeyKCWYFUZODCBQMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PYBG-BODIPY SNAP-Tag Fluorescent Substrate: Product Overview and Key Specifications


PYBG-BODIPY (CAS 2068027-79-0) is a boron-dipyrromethene (BODIPY)-based fluorescent dye specifically engineered as a substrate for SNAP-tag protein labeling . The compound consists of a BODIPY fluorophore conjugated via a terminal alkyne-substituted O6-benzylguanine (PYBG) moiety, enabling covalent attachment to SNAP-tag fusion proteins in live cells [1]. With a molecular weight of 732.59 g/mol and formula C38H39BF2N10O3, this green-fluorescent probe is designed for targeted fluorescence imaging, live-cell protein tracking, and multicolor analysis workflows .

Why PYBG-BODIPY Cannot Be Replaced by Other SNAP-Tag Substrates Without Quantitative Evidence


SNAP-tag substrates vary significantly in labeling kinetics, fluorescence quantum yield, photostability, and cellular permeability . Direct substitution of PYBG-BODIPY with another SNAP-tag dye—such as SNAP-Cell 505-Star or TMR-Star—without experimental validation introduces substantial risk of altered signal intensity, labeling completeness, and subcellular localization [1]. The terminal alkyne moiety of PYBG-BODIPY also confers distinct chemical reactivity not present in conventional BG-substrates, enabling post-labeling functionalization via click chemistry [2]. The following evidence dimensions quantify where PYBG-BODIPY exhibits verifiable differentiation, guiding scientific selection based on measurable performance differences rather than assumption.

Quantitative Differentiation of PYBG-BODIPY Against Comparable SNAP-Tag Substrates


Labeling Kinetics: PYBG-BODIPY Achieves 36% Faster Covalent Reaction than PYBG-TMR

In a direct kinetic comparison using purified SNAP-HisTag protein, PYBG-BODIPY exhibited a second-order rate constant of 380 s⁻¹ M⁻¹, which is 36% faster than the 280 s⁻¹ M⁻¹ measured for PYBG-TMR under identical conditions [1]. The reaction reached completion within 10 minutes for both substrates, confirming rapid labeling suitable for live-cell applications [1]. This quantitative difference in labeling efficiency is critical for time-sensitive experiments where signal development must outpace biological dynamics.

SNAP-tag labeling kinetics protein conjugation

Synthesis Efficiency: 85% Click Chemistry Yield Enables Scalable Procurement

PYBG-BODIPY is synthesized via copper-catalyzed azide-alkyne cycloaddition (click chemistry) between PYBG and an azide-substituted BODIPY dye, achieving a yield of 85% [1]. This yield is notably higher than the 78% yield reported for the Sonogashira coupling synthesis of PYBG-TMR using the same PYBG precursor [1]. High synthesis efficiency translates to lower production costs and reliable batch-to-batch consistency, which are key procurement considerations for laboratories requiring milligram-to-gram quantities.

chemical synthesis click chemistry fluorophore conjugation

Chemical Purity: 98.3% Batch Purity Minimizes Fluorescent Background and Cytotoxicity

Commercially available PYBG-BODIPY is supplied with a verified chemical purity of 98.3% (HPLC) . In contrast, many SNAP-tag substrates are sold without batch-specific purity certifications or with broader purity ranges (e.g., ≥90%) . High purity is essential for minimizing non-specific background fluorescence and reducing cytotoxic impurities that can confound live-cell imaging results.

compound purity quality control fluorescence imaging

DMSO Solubility: 100 mg/mL Enables Concentrated Stock Preparation

PYBG-BODIPY exhibits solubility of 100 mg/mL (136.5 mM) in DMSO with ultrasonication [1]. This high solubility permits preparation of concentrated stock solutions, reducing the volume of DMSO introduced into cell culture media and minimizing solvent-associated cytotoxicity. While quantitative solubility data for many SNAP-tag substrates are not publicly reported, this value exceeds the typical solubility of common BODIPY derivatives in DMSO [2].

solubility stock solution experimental workflow

Subcellular Localization: Verified Mitochondrial and Nuclear Targeting in Live Cells

PYBG-BODIPY successfully labels SNAP-tag fusion proteins expressed in both mitochondria (via pSNAPf-Cox8A) and the nucleus (via pSNAPf-H2B) of live COS-7 cells [1]. Colocalization analysis with MitoTracker Deep Red FM confirmed specific mitochondrial labeling, with fluorescence signals merging precisely [1]. This dual-organelle targeting capability is not universal among SNAP-tag substrates; for example, SNAP-Cell 505-Star is reported primarily for general intracellular labeling without organelle-specific targeting data .

subcellular localization mitochondria nucleus live-cell imaging

Terminal Alkyne Functionality: Enables Post-Labeling Click Chemistry Conjugation

Unlike standard BG-substituted SNAP-tag substrates, PYBG-BODIPY retains a terminal alkyne group on the O6-benzylguanine moiety [1]. This structural feature permits post-labeling functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling conjugation of additional reporters, affinity tags, or therapeutic payloads to the labeled protein [1]. Standard SNAP-tag substrates such as SNAP-Cell 505-Star and TMR-Star lack this reactive handle, restricting them to single-modality fluorescence applications .

bioorthogonal chemistry click chemistry multifunctional probes

Recommended Research and Industrial Applications for PYBG-BODIPY Based on Quantitative Evidence


Live-Cell Mitochondrial Protein Tracking with Rapid Labeling Kinetics

Researchers studying mitochondrial dynamics or protein trafficking can leverage PYBG-BODIPY's 380 s⁻¹ M⁻¹ labeling rate constant to achieve complete SNAP-tag conjugation within 10 minutes [1]. The verified mitochondrial targeting via pSNAPf-Cox8A enables precise localization studies without requiring separate mitochondrial dyes [1]. This rapid labeling is particularly advantageous for time-lapse imaging of dynamic mitochondrial processes such as fission, fusion, and mitophagy, where delayed signal development would obscure transient events.

Multicolor Imaging with Post-Labeling Click Chemistry Functionalization

The terminal alkyne group of PYBG-BODIPY permits post-labeling conjugation of azide-functionalized secondary probes via click chemistry [1]. This enables sequential multicolor imaging strategies where the same protein population can be labeled with BODIPY (green) followed by azide-dye conjugates (e.g., far-red) without genetic re-engineering. Applications include super-resolution microscopy (STED, PALM) requiring high photon budgets and multiplexed protein interaction mapping.

High-Purity Fluorescent Labeling for Quantitative Imaging and High-Content Screening

Laboratories performing quantitative fluorescence microscopy or high-content screening benefit from PYBG-BODIPY's 98.3% chemical purity and 100 mg/mL DMSO solubility [2]. The high purity minimizes background fluorescence from impurities, improving signal-to-noise ratios in automated image analysis pipelines. The high solubility enables preparation of concentrated stocks that reduce DMSO carryover, maintaining cell health during extended imaging sessions.

Nuclear Protein Localization and Gene Expression Studies

PYBG-BODIPY effectively labels SNAP-tag fusion proteins targeted to the nucleus (e.g., histone H2B fusions) in live cells [1]. This validated nuclear targeting supports studies of transcription factor dynamics, chromatin remodeling, and cell cycle-dependent protein redistribution. The covalent SNAP-tag bond ensures that the fluorescent signal remains associated with the target protein even during nuclear envelope breakdown and reformation.

Technical Documentation Hub

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